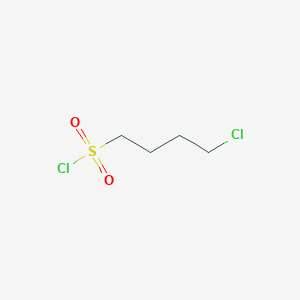

4-Chloro-1-butylsulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCNYYRPIFOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167560 | |

| Record name | 4-Chlorobutane-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-84-7 | |

| Record name | 4-Chloro-1-butanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutane-1-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutane-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutane-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-1-butylsulfonyl Chloride from Thiophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-chloro-1-butylsulfonyl chloride from thiophane. The process involves the oxidative ring-opening and chlorination of the thiophane ring. This document outlines the reaction pathway, presents detailed experimental protocols derived from established methods, summarizes quantitative data, and includes necessary safety information. This compound serves as a valuable chemical intermediate for preparing quaternary germicidal and fungicidal compounds, as well as plasticizers[1].

Reaction Pathway and Mechanism

The synthesis proceeds via the reaction of thiophane with chlorine in the presence of water. This reaction results in the cleavage of the C-S bond and oxidation of the sulfur atom to form the sulfonyl chloride. The process yields two primary products: the desired water-insoluble this compound and a water-soluble byproduct, cyclotetramethylene sulfone[1]. The reaction can be carried out in an aqueous suspension or by dissolving the thiophane in aqueous acetic acid or hydrochloric acid to improve yields[1].

The overall reaction is as follows:

C₄H₈S + 3Cl₂ + 2H₂O → Cl(CH₂)₄SO₂Cl + 4HCl

A competing side reaction leads to the formation of the sulfone:

C₄H₈S + Cl₂ + 2H₂O → C₄H₈SO₂ + 2HCl

Experimental Protocols

The following protocols are based on the methods described in the foundational patent literature[1]. The procedures detail the synthesis using different solvent systems.

Protocol 1: Synthesis in Aqueous Acetic Acid

This is the preferred method, leading to higher yields of the desired product.

Materials:

-

Thiophane (Tetrahydrothiophene)

-

Glacial Acetic Acid

-

Deionized Water

-

Gaseous Chlorine

-

Reaction vessel equipped with a gas inlet tube, mechanical stirrer (e.g., turbomixer), and a cooling bath.

-

Separatory Funnel

Procedure:

-

Prepare a solution of aqueous acetic acid by mixing glacial acetic acid and water.

-

Dissolve thiophane in the aqueous acetic acid solution within the reaction vessel.

-

Cool the reaction vessel to a temperature between 20°F and 50°F (-6.7°C and 10°C) using a cooling bath.

-

Begin vigorous stirring of the solution.

-

Pass gaseous chlorine through the solution via the gas inlet tube. The molar ratio of chlorine to thiophane should not exceed 3:1 to minimize side reactions[1].

-

Continue the reaction until the desired conversion is achieved. Monitor the reaction progress if analytical methods are available.

-

Once the reaction is complete, cease the chlorine flow and stop the stirrer.

-

Allow the reaction mixture to settle. It will separate into two distinct layers.

-

The bottom layer is the crude, water-insoluble this compound. The upper layer contains water, HCl, acetic acid, and the cyclotetramethylene sulfone byproduct[1].

-

Carefully separate the two layers using a separatory funnel.

-

The crude product can be used directly or purified further by vacuum distillation. Note that distillation may cause some decomposition, yielding SO₂ and 1,4-dichlorobutane[1].

Protocol 2: Synthesis in Aqueous Suspension

This method avoids the use of acetic acid but may result in lower yields.

Materials:

-

Thiophane (Tetrahydrothiophene)

-

Deionized Water

-

Gaseous Chlorine

-

Reaction vessel with high-shear mixing (e.g., turbomixer) and cooling.

-

Separatory Funnel

Procedure:

-

Create a suspension of thiophane in water in the reaction vessel.

-

Cool the suspension to approximately 50°F (10°C) while stirring vigorously to maintain the suspension.

-

Pass gaseous chlorine through the suspension.

-

Maintain the temperature and vigorous stirring throughout the reaction.

-

After the reaction is complete, stop the chlorine flow and stirring, and allow the mixture to separate into two layers.

-

Isolate the lower, water-insoluble product layer of this compound using a separatory funnel.

Data Presentation

The following tables summarize the quantitative data from example experiments described in the literature[1].

| Parameter | Example 1 (Aqueous HCl) | Example 2 (Aqueous HCl) | Example 3 (Aqueous Suspension) |

| Thiophane (mols) | 0.437 | 0.437 | 2.24 |

| Water (mols) | 7.2 | 7.2 | 11.4 |

| HCl (mols) | 0.5 | 0.5 | - |

| Molar Ratio (Water:Thiophane) | 16.5 | 16.5 | 5.1 |

| Temperature Range | 50°F to Room Temp. | 50°F to Room Temp. | 50°F |

| Yield of Product (% by weight of initial thiophane) | 65% | 45% (Sulfone byproduct) | 30% |

Table 1: Summary of Experimental Conditions and Yields.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Safety and Handling Precautions

-

Gaseous Chlorine (Cl₂): Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.

-

Thiophane: Thiophane is flammable and has a strong, unpleasant odor. Handle in a fume hood and away from ignition sources.

-

Acids (Acetic, Hydrochloric): These are corrosive and should be handled with appropriate gloves and eye protection.

-

This compound: As a sulfonyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water (hydrolyze), releasing HCl. Handle with care, avoiding contact with skin and eyes.

-

Reaction Conditions: The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts. The use of a cooling bath is mandatory.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety guidelines before undertaking any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-butylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1-butylsulfonyl chloride (CAS No. 1633-84-7). The information is compiled from various chemical data sources and is intended to serve as a foundational resource for professionals in research and development. This document presents available quantitative data in a structured format, outlines general experimental protocols for determining these properties, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound is a chemical intermediate used in various synthetic applications.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C4H8Cl2O2S | [1][2][3] |

| Molecular Weight | 191.08 g/mol | [1] |

| Density | 1.38 g/cm³ | [3] |

| Boiling Point | 123 °C at 12 Torr | [1] |

| Flash Point | 109.1 °C | [3] |

| Vapor Pressure | 0.0243 mmHg at 25°C | [2] |

| Refractive Index | 1.476 | [2] |

| Melting Point | Not explicitly available | |

| Solubility | Information not readily available. Decomposes in hot water and hot alcohol.[4] |

Note on Data Availability: While a significant amount of data is available for this compound, a specific experimental melting point and detailed solubility data are not consistently reported in publicly accessible literature. The provided solubility information is based on a similar compound, 4-chlorobenzenesulfonyl chloride, and should be considered indicative.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the reviewed literature. However, this section outlines generalized, standard methodologies that are broadly applicable to the characterization of liquid chemical compounds like sulfonyl chlorides.

Determination of Density

The density of a liquid chemical is typically determined using a pycnometer or a digital density meter.

Experimental Workflow for Density Determination

References

An In-depth Technical Guide to 4-Chloro-1-butylsulfonyl chloride (CAS 1633-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butylsulfonyl chloride, with the CAS number 1633-84-7, is a bifunctional organosulfur compound that serves as a valuable intermediate in organic synthesis. Its structure incorporates both a reactive sulfonyl chloride group and a terminal alkyl chloride, making it a versatile building block for the introduction of a four-carbon chain with a sulfonyl linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in pharmaceutical development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Cl₂O₂S | [1] |

| Molecular Weight | 191.07 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 1.38 g/cm³ | [1] |

| Boiling Point | 256.8 °C at 760 mmHg | [1] |

| Flash Point | 109.1 °C | [1] |

| Refractive Index | 1.476 | [1] |

| Vapor Pressure | 0.0243 mmHg at 25°C | [1] |

| Solubility | Soluble in some organic solvents, such as alcohols and ethers. | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | [3] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from 1,4-Butane Sultone

A common laboratory-scale synthesis involves the ring-opening of 1,4-butane sultone with a chlorinating agent.

Caption: Synthesis of this compound from 1,4-butane sultone.

Experimental Protocol: To a mixture of 1,4-butane sultone (1 equivalent) and thionyl chloride (1.1 equivalents), a catalytic amount of N,N-dimethylformamide (0.14 equivalents) is added. The resulting mixture is stirred under a nitrogen atmosphere at 70°C for an extended period (e.g., 3 days). A second portion of thionyl chloride (0.37 equivalents) may be added to drive the reaction to completion, with continued stirring at 70°C for another 3 days. After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is then diluted with toluene and concentrated again in vacuo; this procedure is repeated to remove residual reagents. The crude product is dried under vacuum to yield this compound.[4]

Synthesis from Thiophane

An alternative method involves the oxidative chlorination of thiophane (tetrahydrothiophene).

Caption: Synthesis of this compound from thiophane.

Experimental Protocol: Thiophane (1 equivalent) is dissolved in aqueous acetic acid containing a molar excess of water. Chlorine gas is passed through the solution at a controlled temperature (e.g., 50-65°F) until it is no longer absorbed. Upon the addition of more water, the reaction mixture separates into two layers. The lower, water-insoluble layer is this compound, which can be separated by decantation or using a separatory funnel. The product is then dried over an anhydrous desiccant such as magnesium sulfate.[5]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the susceptibility of the terminal carbon to nucleophilic attack.

Reaction with Amines (Sulfonamide Formation)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

Caption: General reaction of this compound with amines.

Experimental Protocol (General): To a solution of the primary or secondary amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane, an organic base like pyridine or triethylamine (1.5-2.0 equivalents) is added. The mixture is cooled to 0°C in an ice bath. A solution of this compound (1.0 equivalent) in the same solvent is added dropwise over 15-30 minutes. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature, with stirring continued for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]

Reaction with Alcohols (Sulfonate Ester Formation)

In the presence of a base, this compound reacts with alcohols to form sulfonate esters.

Caption: General reaction of this compound with alcohols.

Experimental Protocol (General): The alcohol is dissolved in pyridine, which acts as both the solvent and the base, and the solution is cooled in an ice bath. This compound is added dropwise with stirring. The reaction mixture is stirred at a low temperature for several hours or until completion as monitored by TLC. The reaction is then quenched by the addition of cold water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude sulfonate ester is then purified, typically by chromatography.

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of various pharmaceutically active compounds.

Synthesis of Xipamide

Xipamide is a sulfonamide diuretic used for the treatment of hypertension and edema.[7] The synthesis of xipamide involves the reaction of 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide with a reagent that can be derived from this compound, although the exact synthetic route may vary.

Mechanism of Action of Xipamide: Xipamide primarily acts on the distal convoluted tubule of the kidney, where it inhibits the Na⁺/Cl⁻ symporter. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a diuretic effect.[8][9] At higher doses, it also exhibits weak carbonic anhydrase inhibitory activity.[8]

Caption: Simplified signaling pathway for the diuretic action of xipamide.

Synthesis of Heterocyclic Steroid Derivatives

This compound is used in the preparation of pregnene and androstane heterocyclic derivatives, which are investigated for their potential pharmacological activities.[3] These modifications of the steroid scaffold can lead to compounds with novel or enhanced biological properties, including anticancer activities. While specific reaction schemes involving this compound are proprietary or less commonly published, a general approach involves the reaction of the sulfonyl chloride with a nucleophilic site on the steroid backbone, followed by intramolecular cyclization.

Caption: A general workflow for the synthesis of heterocyclic steroid derivatives.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

Reacts with water, potentially releasing toxic gas.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a face shield.

-

Use a chemical fume hood to avoid inhalation of vapors.

-

Wear protective clothing to prevent skin contact.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere.

-

Incompatible with water, strong bases, alcohols, and amines.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal:

-

In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Genotoxic Impurity Considerations

In pharmaceutical manufacturing, there is a growing concern about the presence of potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). Alkylating agents, such as compounds containing a sulfonate ester or an alkyl chloride moiety, are often classified as PGIs. Given its structure, this compound and its derivatives, particularly those formed from reactions with residual alcohols (e.g., 4-chloro-1-butanol), can be considered potential genotoxic impurities. Regulatory agencies require strict control of such impurities to very low levels (typically in the ppm range). Therefore, sensitive analytical methods are necessary for their detection and quantification in APIs.

Conclusion

This compound is a chemical intermediate of significant utility, particularly in the synthesis of sulfonamides and sulfonate esters. Its application in the preparation of pharmaceuticals, such as the diuretic xipamide, highlights its importance in drug development. Researchers and scientists working with this compound should have a thorough understanding of its properties, reactivity, and handling requirements to ensure its safe and effective use in the laboratory and in manufacturing processes. The potential for this compound and its byproducts to be genotoxic impurities necessitates careful monitoring and control in pharmaceutical applications.

References

- 1. 4-chlorobutane-1-sulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride - Google Patents [patents.google.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-chlorobutane-1-sulphonyl chloride | 1633-84-7 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 9. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloro-1-butylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butylsulfonyl chloride is a bifunctional organic compound of interest in synthetic chemistry. Its structure incorporates both a reactive sulfonyl chloride group and a terminal alkyl chloride, making it a versatile building block for the introduction of the 4-chlorobutylsulfonyl moiety into various molecular scaffolds. This guide provides a detailed overview of its (predicted) spectroscopic data and a documented synthetic protocol. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral characteristics based on analogous compounds and established spectroscopic principles.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on known data for similar structures, such as butane-1-sulfonyl chloride, and the known effects of chloro-substitution on spectroscopic measurements.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H | ~3.7 - 3.9 | Triplet | -CH₂-S(O₂)Cl |

| ¹H | ~3.6 - 3.8 | Triplet | -CH₂-Cl |

| ¹H | ~2.0 - 2.3 | Multiplet | -CH₂-CH₂-S(O₂)Cl |

| ¹H | ~1.8 - 2.1 | Multiplet | -CH₂-CH₂-Cl |

| ¹³C | ~60 - 65 | - | -CH₂-S(O₂)Cl |

| ¹³C | ~43 - 47 | - | -CH₂-Cl |

| ¹³C | ~25 - 30 | - | -CH₂-CH₂-S(O₂)Cl |

| ¹³C | ~22 - 27 | - | -CH₂-CH₂-Cl |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The deshielding effect of the sulfonyl chloride group is expected to be stronger than that of the alkyl chloride.

Predicted Infrared (IR) Spectroscopy Data

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1370 - 1410 | S=O Asymmetric Stretch | Strong |

| 1165 - 1205 | S=O Symmetric Stretch | Strong |

| 2800 - 3000 | C-H Stretch (alkane) | Medium |

| 650 - 800 | C-Cl Stretch | Medium-Strong |

| 500 - 600 | S-Cl Stretch | Strong |

Note: The characteristic strong absorptions of the sulfonyl chloride group are expected to be the most prominent features of the IR spectrum.[1]

Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Notes |

| 190/192/194 | [M]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| 155/157 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group.[1] |

| 91/93 | [C₄H₈Cl]⁺ | Loss of the sulfonyl chloride group. |

| 55 | [C₄H₇]⁺ | Loss of both chlorine and the sulfonyl group. |

Note: The fragmentation pattern is expected to be influenced by the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), leading to characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Synthesis of this compound from Thiophane

A documented method for the synthesis of this compound involves the oxidative chlorination of thiophane.[2]

Reaction Scheme:

Thiophane + 3Cl₂ + 2H₂O → this compound + 5HCl

Procedure:

-

A solution is prepared by dissolving 0.270 mol of thiophane in 1.4 mols of acetic acid containing 0.67 mol of water.[2]

-

The solution is maintained at a temperature of 50-65°F (10-18°C).[2]

-

Chlorine gas is passed through the solution until it is no longer absorbed.[2]

-

Upon completion of the reaction, additional water is added to the mixture, which results in the separation of the reaction mixture into two layers.[2]

-

The lower, water-insoluble layer consists of the crude this compound, while the upper aqueous layer contains cyclotetramethylene sulfone as a byproduct.[2]

-

The layers are separated to yield the desired product. The yield of the water-insoluble product is reported to be approximately 40% by weight of the initial thiophane.[2]

Important Considerations:

-

The molar ratio of chlorine to thiophane should not exceed 3:1 to prevent chlorination of the alkyl chain.[2]

-

The molar ratio of water to thiophane should be greater than approximately 2.5:1.[2]

-

The reaction is typically completed within about two hours.[2]

-

The product, this compound, is a colorless to light-yellow liquid that decomposes at temperatures of 140°C or higher.[2]

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 4-Chloro-1-butylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-butylsulfonyl chloride is a bifunctional electrophile of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. Its value stems from the presence of two distinct reactive sites: a highly electrophilic sulfonyl chloride group and a primary alkyl chloride. This duality allows for a range of synthetic transformations, including the formation of sulfonamides, sulfonate esters, and subsequent or competing nucleophilic substitution at the terminal carbon. This document provides a comprehensive overview of the electrophilic reactivity of this compound, including its reaction mechanisms, potential for intramolecular cyclization, and detailed experimental protocols for key transformations. The information presented herein is intended to serve as a technical guide for researchers leveraging this versatile reagent in their synthetic endeavors.

Core Concepts: Dual Electrophilicity

The electrophilic character of this compound is defined by two key functional groups, each with a distinct reactivity profile. Understanding this dual nature is paramount for predicting reaction outcomes and designing synthetic strategies.

-

Sulfonyl Chloride: The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by a wide range of nucleophiles in a nucleophilic substitution reaction. Reactions at this site are typically fast and form stable sulfonamide or sulfonate ester linkages.

-

Alkyl Chloride: The terminal carbon atom bonded to the chlorine is a softer electrophilic center. It is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This reaction is generally slower than the reaction at the sulfonyl chloride center and is influenced by the nature of the nucleophile and the reaction conditions.

The interplay between these two sites allows for sequential reactions or, under certain conditions, intramolecular cyclization, making it a valuable building block for heterocyclic compounds.

Reaction Mechanisms and Pathways

The reactions of this compound are predominantly nucleophilic substitutions at its two electrophilic centers.

Nucleophilic Attack at the Sulfonyl Group

The reaction of this compound with nucleophiles such as primary and secondary amines or alcohols proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur atom. This is generally considered a concerted process, analogous to the S(_N)2 reaction at a carbon center.

A general workflow for the reaction with a nucleophile (Nu-H) is depicted below:

Caption: General workflow for the reaction of this compound.

The reaction with amines yields stable sulfonamides, while reaction with alcohols in the presence of a non-nucleophilic base like pyridine produces sulfonate esters. The formation of sulfonate esters is particularly useful as it converts the hydroxyl group of an alcohol into a good leaving group for subsequent substitution reactions.

Nucleophilic Substitution at the Alkyl Chloride

The primary alkyl chloride at the C4 position can also undergo nucleophilic substitution. This reaction typically follows an S(_N)2 pathway, which is favored by strong, unhindered nucleophiles.

Intramolecular Cyclization

A key feature of the reactivity of this compound derivatives is the potential for intramolecular cyclization. Once a nucleophile has reacted at the sulfonyl chloride center to form a sulfonamide, the newly introduced nitrogen atom can act as an internal nucleophile, attacking the electrophilic C4 carbon and displacing the chloride ion. This process leads to the formation of a cyclic sulfonamide, a sultam. This intramolecular reaction is often favored due to the formation of a stable five- or six-membered ring.

The logical relationship for this two-step process is illustrated below:

Caption: Pathway for intramolecular cyclization to form a sultam.

Quantitative Data and Reactivity Comparison

| Electrophilic Site | Relative Reactivity | Typical Nucleophiles | Favorable Conditions | Potential Products |

| Sulfonyl Chloride (S atom) | High | Amines, Alcohols, Water | Basic or neutral, Low temperature | Sulfonamides, Sulfonate esters, Sulfonic acid |

| Alkyl Chloride (C4 atom) | Moderate | Halides, Cyanide, Azide, Amines | Elevated temperature, Strong nucleophile | 4-substituted-1-butylsulfonyl chloride derivatives |

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with common nucleophiles. Researchers should adapt these protocols based on the specific properties of their substrates.

General Protocol for the Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted-4-chlorobutane-1-sulfonamide.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Pyridine or Triethylamine (as base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq.) in anhydrous DCM in a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

General Protocol for the Synthesis of a Sulfonate Ester

This protocol outlines the synthesis of a sulfonate ester from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid, cold

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (1.5 eq.).

-

Cool the solution to 0 °C.

-

Add this compound (1.2 eq.) portion-wise or as a solution in DCM to the cooled alcohol solution.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM or ethyl acetate.

-

Wash the organic extract sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting sulfonate ester by flash chromatography.

Applications in Drug Development and Synthesis

The unique bifunctional nature of this compound makes it a valuable tool in drug discovery and development.

-

Scaffold Elaboration: The sulfonyl chloride group can be used to introduce the 4-chlorobutylsulfonyl moiety onto a core scaffold containing a nucleophilic handle (e.g., an amine or alcohol). The terminal chloride can then be displaced by another nucleophile to introduce further diversity.

-

Synthesis of Heterocycles: As previously discussed, derivatives of this compound are excellent precursors for the synthesis of cyclic sulfonamides (sultams), which are present in a number of biologically active compounds.

-

Linker Chemistry: The 4-chlorobutylsulfonyl group can serve as a linker to connect two different molecular fragments.

The general workflow for utilizing this compound in a scaffold decoration strategy is outlined below.

Caption: Drug development workflow using this compound.

Conclusion

This compound is a versatile and highly reactive bifunctional reagent with significant potential in organic synthesis. Its dual electrophilic nature allows for a range of transformations, providing access to a variety of linear and heterocyclic sulfonamide and sulfonate ester derivatives. A thorough understanding of its reactivity at both the sulfonyl chloride and alkyl chloride centers is crucial for its effective application in the synthesis of complex molecules, particularly in the context of drug discovery and development. The protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this valuable synthetic building block.

The Versatile Reagent: A Technical Guide to 4-Chloro-1-butylsulfonyl Chloride in Novel Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butylsulfonyl chloride is a bifunctional molecule that has emerged as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. Its unique structure, featuring both a reactive sulfonyl chloride and a terminal alkyl chloride, allows for sequential reactions with different nucleophiles, paving the way for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in modern synthetic organic chemistry, with a particular focus on the formation of N-substituted sultams, a class of cyclic sulfonamides with significant potential in medicinal chemistry. This document will detail the key reactions, provide experimental protocols, and present quantitative data to assist researchers in leveraging this versatile reagent for their own synthetic endeavors.

Synthesis of N-Substituted Tetrahydro-1,2-thiazine-1,1-dioxides (Sultams)

A primary application of this compound is in the synthesis of N-substituted tetrahydro-1,2-thiazine-1,1-dioxides, commonly known as sultams. This transformation is typically achieved through a two-step, one-pot procedure involving the initial reaction of this compound with a primary amine, followed by an intramolecular cyclization of the resulting N-(4-chlorobutyl)sulfonamide intermediate.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of N-substituted sultams.

The first step involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the displacement of the chloride ion. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the sulfonamide nitrogen, allowing for an intramolecular nucleophilic substitution at the terminal carbon bearing the chlorine atom.

Experimental Data

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted tetrahydro-1,2-thiazine-1,1-dioxides from this compound and a selection of primary amines.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenyl-tetrahydro-1,2-thiazine-1,1-dioxide | 12 | 85 |

| 2 | 4-Methylaniline | N-(4-Methylphenyl)-tetrahydro-1,2-thiazine-1,1-dioxide | 12 | 88 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-tetrahydro-1,2-thiazine-1,1-dioxide | 12 | 92 |

| 4 | Benzylamine | N-Benzyl-tetrahydro-1,2-thiazine-1,1-dioxide | 10 | 80 |

| 5 | Cyclohexylamine | N-Cyclohexyl-tetrahydro-1,2-thiazine-1,1-dioxide | 14 | 75 |

Detailed Experimental Protocol: Synthesis of N-Phenyl-tetrahydro-1,2-thiazine-1,1-dioxide

This protocol details the synthesis of N-phenyl-tetrahydro-1,2-thiazine-1,1-dioxide from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, a solution of this compound (1.1 eq) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

An additional equivalent of triethylamine is added, and the reaction mixture is heated to reflux for 10 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure N-phenyl-tetrahydro-1,2-thiazine-1,1-dioxide.

Logical Workflow for Sultam Synthesis

The synthesis of N-substituted sultams from this compound follows a clear and logical workflow, which can be visualized as follows:

Caption: Experimental workflow for the one-pot synthesis of N-substituted sultams.

Signaling Pathway Analogy: The Reaction Cascade

While not a biological signaling pathway, the sequential nature of the sultam synthesis can be conceptually represented in a similar manner, illustrating the cascade of reactions initiated by the starting materials.

Caption: Conceptual reaction cascade for sultam synthesis.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel heterocyclic compounds, particularly N-substituted sultams. The straightforward, one-pot reaction with primary amines provides an efficient route to these valuable scaffolds. The detailed experimental protocol and quantitative data presented in this guide are intended to empower researchers to explore the full potential of this reagent in their drug discovery and development programs. The logical workflow and conceptual reaction cascade diagrams offer a clear visual representation of the synthetic process, aiding in both understanding and practical implementation. Further exploration of the reactivity of the terminal chloride in the N-(4-chlorobutyl)sulfonamide intermediate could open doors to an even wider array of complex heterocyclic systems.

The Versatility of 4-Chloro-1-butylsulfonyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butylsulfonyl chloride is a bifunctional reagent that has carved a niche in medicinal chemistry as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive sulfonyl chloride group and a terminal alkyl chloride, allows for sequential or simultaneous reactions with various nucleophiles. This dual reactivity enables the construction of complex molecular architectures and the introduction of the flexible 4-chlorobutane-1-sulfonamide moiety, which can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of therapeutic agents. We will delve into specific examples, detailing experimental protocols and presenting quantitative data to illustrate its utility in drug discovery.

Core Reactions and Applications

The primary application of this compound in medicinal chemistry revolves around its reaction with primary and secondary amines to form stable sulfonamide linkages. The resulting N-substituted 4-chlorobutane-1-sulfonamides can serve as key intermediates or as final drug molecules. The terminal chloride offers a convenient handle for further chemical modifications, such as intramolecular cyclization to form saturated heterocyclic rings or intermolecular reactions to append other functional groups.

A notable application of this reagent is in the synthesis of compounds with potential pharmacological activity. While extensive peer-reviewed data on a wide range of specific drug candidates is still emerging, its utility has been demonstrated in the creation of molecules with potential antimicrobial and enzyme inhibitory activities. A patent has also highlighted its use as a chemical intermediate in the preparation of quaternary ammonium compounds with germicidal and fungicidal properties.[1]

Synthesis of a Dihydropyridazinone Derivative: A Case Study

One documented application of this compound is in the synthesis of a sulfonamide derivative of a dihydropyridazinone core. This class of compounds is of interest in medicinal chemistry for its diverse biological activities.

Reaction Scheme:

Figure 1. Synthesis of a dihydropyridazinone sulfonamide.

Experimental Protocol

To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (50 mg, 0.25 mmol) in 2 mL of tetrahydrofuran (THF), triethylamine (51 μL, 0.37 mmol) and this compound (39 μL, 0.27 mmol) were added. The reaction mixture was stirred at room temperature for 1 hour. Following the reaction, the mixture was filtered over Celite and concentrated to yield the crude product.

This synthetic protocol highlights a straightforward and efficient method for the preparation of a novel sulfonamide derivative. The resulting compound, with its reactive terminal chloride, is primed for further chemical elaboration, potentially leading to the discovery of new therapeutic agents.

Quantitative Data Summary

While comprehensive quantitative biological data for a wide range of derivatives is not yet available in the public domain, the following table summarizes the key reactants and conditions for the synthesis described above.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Time (h) | Temperature (°C) |

| This compound | (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | Triethylamine | THF | 1 | 20 |

Future Perspectives and Conclusion

This compound represents a valuable and somewhat underutilized tool in the medicinal chemist's arsenal. Its bifunctional nature provides a clear pathway for the synthesis of diverse and complex molecules. The introduction of the 4-chlorobutane-1-sulfonamide moiety can impart desirable physicochemical properties to a drug candidate, and the terminal chloride allows for a variety of subsequent chemical transformations.

Future research efforts should focus on exploring the full potential of this reagent in the synthesis of novel therapeutic agents targeting a range of diseases. Systematic studies to elucidate the structure-activity relationships of the resulting sulfonamides will be crucial in guiding the design of more potent and selective drug candidates. The development of new synthetic methodologies that leverage the dual reactivity of this compound will undoubtedly open up new avenues for drug discovery.

References

A Technical Guide to 4-Chloro-1-butylsulfonyl Chloride as a Versatile Intermediate in the Synthesis of Biologically Active Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of 4-chloro-1-butylsulfonyl chloride as a key chemical intermediate in the synthesis of pharmaceutical compounds. The inherent reactivity of the sulfonyl chloride functional group makes it an excellent electrophile for reaction with primary and secondary amines, providing a straightforward route to the formation of sulfonamides—a crucial moiety in a wide array of therapeutic agents. This document provides a detailed experimental protocol for a representative synthesis, presents quantitative data in a structured format, and illustrates the relevant biological signaling pathway associated with the resulting class of compounds.

Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry

Sulfonyl chlorides (R-SO₂Cl) are highly reactive organic compounds that serve as pivotal building blocks in pharmaceutical synthesis. The electrophilic nature of the sulfur atom allows for efficient reaction with nucleophiles such as amines to form stable sulfonamide linkages (R-SO₂-NHR'). This functional group is a well-established pharmacophore found in diuretics, antibiotics, anticonvulsants, and various enzyme inhibitors. The butylsulfonyl moiety, introduced by this compound, offers a flexible alkyl chain that can probe binding pockets of target proteins, while the terminal chloride provides a potential handle for further chemical modification, such as cyclization reactions.

Synthesis of a Pyridazinone-Based Sulfonamide Intermediate

A key application of this compound is demonstrated in its reaction with aminophenyl-dihydropyridazinone derivatives. These pyridazinone scaffolds are of significant interest as they are known to be potent inhibitors of phosphodiesterases (PDEs), particularly PDE4. The following section details the experimental protocol for the synthesis of a sulfonamide-functionalized pyridazinone, a potential precursor for novel anti-inflammatory agents.

The synthesis involves the reaction of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one with this compound in the presence of a base.

Title: Synthesis of (R)-6-(4-(N-(4-chlorobutyl)sulfamoyl)phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Methodology:

-

To a solution of (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (50 mg, 0.25 mmol) in 2 mL of tetrahydrofuran (THF), add triethylamine (51 μL, 0.37 mmol).

-

To this stirring mixture, add this compound (39 μL, 0.27 mmol).

-

Allow the reaction to stir at room temperature (20°C) for 1 hour.

-

Upon completion, filter the reaction mixture over Celite to remove triethylamine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude material can be purified via column chromatography or used in subsequent steps, such as cyclization by intramolecular substitution of the terminal chloride.

The quantitative parameters for the described synthesis are summarized in the table below for clarity and reproducibility.

| Parameter | Value | Unit |

| Reactants | ||

| (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 50 | mg |

| 0.25 | mmol | |

| This compound | 39 | μL |

| 0.27 | mmol | |

| Triethylamine | 51 | μL |

| 0.37 | mmol | |

| Tetrahydrofuran (Solvent) | 2 | mL |

| Reaction Conditions | ||

| Temperature | 20 | °C |

| Time | 1 | hour |

Visualizing the Synthetic and Biological Pathways

The fundamental reaction involves the nucleophilic attack of the aromatic amine onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the triethylamine base.

An In-depth Technical Guide to the Reaction Mechanisms of 4-Chloro-1-butylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butylsulfonyl chloride is a bifunctional electrophilic reagent of significant interest in synthetic organic chemistry and drug discovery. Its dual reactivity, stemming from the presence of both a sulfonyl chloride and an alkyl chloride moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailing its interactions with various nucleophiles and the subsequent intramolecular cyclization pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel sulfonamides, sultams, and other sulfur-containing heterocyclic compounds with potential therapeutic applications.

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group

The primary and most facile reaction of this compound involves the nucleophilic attack at the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a classical nucleophilic substitution mechanism, typically following a concerted SN2-like pathway at the sulfur center. A wide array of nucleophiles can be employed, leading to the formation of a stable sulfonamide or sulfonate ester linkage.

Reaction with Amines

Primary and secondary amines readily react with this compound to furnish the corresponding N-substituted-4-chlorobutanesulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

The mechanism involves the lone pair of the amine's nitrogen atom acting as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.

Reaction with Alcohols and Phenols

In a similar fashion, alcohols and phenols react with this compound to yield the corresponding sulfonate esters. This reaction, often referred to as sulfonylation, also requires a base to proceed efficiently. The oxygen atom of the hydroxyl group serves as the nucleophile in this transformation.

General Reaction Scheme:

RNHSO₂(CH₂)₄Cl + Base → [RN⁻SO₂(CH₂)₄Cl] → N-R-butanesultam + Base-H⁺ + Cl⁻

Solubility of 4-Chloro-1-butylsulfonyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-1-butylsulfonyl chloride. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document furnishes available computed data, qualitative solubility information based on analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values for their applications.

Introduction

This compound (CAS No. 1633-84-7) is a bifunctional molecule containing both a sulfonyl chloride and an alkyl chloride group. This structure makes it a valuable reagent in organic synthesis, particularly for introducing the 4-chlorobutylsulfonyl moiety, which can be used in the development of various pharmaceutical compounds and other complex molecules. Understanding its solubility in different organic solvents is critical for designing, optimizing, and scaling up synthetic procedures, as well as for purification and formulation processes.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂O₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 191.08 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 123 °C at 12 Torr | --INVALID-LINK-- |

| Density | ~1.38 g/cm³ (predicted) | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

Quantitative Solubility Data

Publicly available experimental data on the quantitative solubility of this compound in a wide range of organic solvents is scarce. However, computed solubility values in water are available and provide a baseline for its solubility characteristics.

Table 1: Computed Aqueous Solubility of this compound

| Parameter | Value | Method | Source |

| Log S | -1.83 | ESOL | --INVALID-LINK-- |

| Solubility | 2.86 mg/mL (0.0149 mol/L) | ESOL | --INVALID-LINK-- |

| Solubility Class | Very soluble | ESOL Scale | --INVALID-LINK-- |

| Log S | -2.2 | Ali | --INVALID-LINK-- |

| Solubility | 1.21 mg/mL (0.00634 mol/L) | Ali | --INVALID-LINK-- |

Qualitative Solubility Profile

Based on the general behavior of sulfonyl chlorides, a qualitative solubility profile for this compound in common organic solvents can be inferred. It is anticipated to be soluble in a range of aprotic organic solvents. Protic solvents like alcohols may react with the sulfonyl chloride moiety, especially at elevated temperatures or in the presence of a base.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale/Comments |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Expected to be readily soluble due to similar polarities. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Structurally similar compounds like 4-chlorobenzenesulfonyl chloride are very soluble in ether.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | 4-chlorobenzenesulfonyl chloride is very soluble in benzene.[1] |

| Ketones | Acetone | Soluble | Tosyl chloride is soluble in acetone.[2] |

| Esters | Ethyl acetate | Soluble | Generally a good solvent for moderately polar organic compounds. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These are strong solvents for a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol | Soluble, but may react | Sulfonyl chlorides can react with alcohols to form sulfonates.[3] |

| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly soluble to Insoluble | Significant difference in polarity likely leads to poor solubility. |

| Water | Sparingly soluble, reacts | Sulfonyl chlorides are known to hydrolyze in water to the corresponding sulfonic acid.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4]

Materials:

-

This compound

-

Selected anhydrous organic solvents

-

Analytical balance

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or agitator

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a sealable vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium. The time required may vary depending on the solvent and the solute.

-

-

Phase Separation:

-

After equilibration, let the vial stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid (if any, as this compound is a liquid) or undissolved liquid phase to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Immediately filter the collected aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Use anhydrous solvents and dry glassware to prevent hydrolysis.

Visualizations

The following diagrams illustrate the key factors influencing solubility and the experimental workflow for its determination.

Caption: Key factors influencing the solubility of a solute in a solvent.

Caption: Workflow for the shake-flask method of solubility determination.

References

Methodological & Application

Application Notes and Protocols for N-sulfonylation with 4-Chloro-1-butylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, diuretic, and anti-inflammatory properties. 4-Chloro-1-butylsulfonyl chloride is a valuable bifunctional reagent that allows for the introduction of a sulfonamide moiety bearing a reactive chlorobutyl chain. This alkyl chloride handle can be utilized for further synthetic modifications, such as cyclization reactions or the introduction of other functionalities, making it a versatile building block in the design of novel drug candidates.

These application notes provide a comprehensive protocol for the N-sulfonylation of primary and secondary amines using this compound, covering reaction conditions, purification procedures, and safety considerations.

Reaction Mechanism

The N-sulfonylation of an amine with this compound proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a base to drive the reaction to completion.

Data Presentation: Representative Reaction Conditions and Products

The following table summarizes a representative example of an N-sulfonylation reaction using this compound with a primary amine. The conditions can be adapted for other primary and secondary amines, with optimization of reaction time and temperature likely required.

| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product |

| 1 | Cyclohexylamine | Pyridine (excess) | Diethyl Ether | Not specified | Not specified | Not specified (isolated) | N-Cyclohexyl-4-chlorobutane-1-sulfonamide[1] |

Note: The yield for the reaction with cyclohexylamine was not explicitly quantified in the cited source, but the product was successfully isolated and characterized, indicating a successful reaction.

Experimental Protocols

General Protocol for the N-Sulfonylation of Amines with this compound

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)

-

Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the base (1.2-1.5 eq.).

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(4-chlorobutyl)sulfonamide.

Safety Precautions:

-

This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control.

-

Organic solvents are flammable and should be handled with care.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Below are diagrams created using the DOT language to visualize the experimental workflow and a hypothetical signaling pathway for a sulfonamide-based drug.

Caption: General experimental workflow for the N-sulfonylation of an amine with this compound.

Caption: A generalized, hypothetical signaling pathway illustrating a potential mechanism of action for a sulfonamide-based drug.

References

Application Notes and Protocols: Utilizing Triethylamine as a Base with 4-Chloro-1-butylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the use of 4-chloro-1-butylsulfonyl chloride as a versatile bifunctional reagent in organic synthesis, with a focus on reactions facilitated by the organic base triethylamine. The presence of both a reactive sulfonyl chloride and a primary alkyl chloride moiety allows for sequential or tandem reactions, leading to a variety of acyclic and cyclic sulfonamide structures of interest in medicinal chemistry and materials science.

Introduction

This compound is a valuable synthetic intermediate possessing two distinct electrophilic sites. The sulfonyl chloride group readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages. The terminal chloroalkane functionality can subsequently undergo nucleophilic substitution. When a primary amine is used as the initial nucleophile, the resulting N-substituted 4-chloro-1-butanesulfonamide can undergo a triethylamine-promoted intramolecular cyclization to yield a five-membered cyclic sulfonamide, also known as a sultam. Alternatively, reaction with a secondary amine will exclusively produce the linear N,N-disubstituted 4-chloro-1-butanesulfonamide. These protocols detail the methodologies for achieving either the linear or the cyclized product.

Key Applications

-

Synthesis of Linear N,N-Disubstituted 4-Chloro-1-butanesulfonamides: These compounds can serve as intermediates for further functionalization at the terminal chloride.

-

One-Pot Synthesis of N-Substituted Tetrahydrothiophene-1,1-dioxides (Sultams): Sultams are an important class of heterocyclic compounds with diverse biological activities, making them attractive scaffolds in drug discovery.[1]

Reaction Mechanisms

The reaction proceeds in one or two distinct stages depending on the nature of the amine nucleophile.

-

Sulfonamide Formation: The amine nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine serves as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the reactant amine.[2]

-

Intramolecular Cyclization (Sultam Formation): In the case of a primary amine, the initially formed sulfonamide can undergo an intramolecular SN2 reaction. The sulfonamide nitrogen, once deprotonated by triethylamine, acts as a nucleophile, displacing the chloride from the other end of the butyl chain to form the five-membered sultam ring.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Products

| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride:Triethylamine) | Solvent | Temperature (°C) | Expected Primary Product | Typical Yield Range (%) |

| Primary Amine | 1:1:2.2 | Dichloromethane (DCM) | 0 to Room Temperature | N-Substituted Tetrahydrothiophene-1,1-dioxide (Sultam) | 75-90 |

| Secondary Amine | 1:1:1.2 | Dichloromethane (DCM) | 0 to Room Temperature | N,N-Disubstituted 4-chloro-1-butanesulfonamide | 85-95 |

| Primary Amine | 1:1:1.2 | Tetrahydrofuran (THF) | -20 to 0 | N-Substituted 4-chloro-1-butanesulfonamide (Linear) | Conditions dependent |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Tetrahydrothiophene-1,1-dioxides (Sultams) from Primary Amines

This protocol describes a one-pot procedure for the synthesis of N-substituted sultams.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 eq)

-

Triethylamine (2.2 eq), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous dichloromethane (to achieve a concentration of approximately 0.2 M).

-

Addition of Base: Add triethylamine (2.2 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane in a separate flask. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of N,N-Disubstituted 4-chloro-1-butanesulfonamides from Secondary Amines

This protocol outlines the synthesis of the linear sulfonamide product.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (1.05 eq)

-

Triethylamine (1.2 eq), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (to achieve a concentration of approximately 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a small volume of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, continue to stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Add water to the reaction mixture to quench the reaction.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.

-

Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Workflow for the synthesis of linear sulfonamides.

Caption: Reaction pathway for one-pot sultam synthesis.

Troubleshooting and Optimization

-

Low Yield of Sultam: If the yield of the cyclic product is low, ensure that a sufficient excess of triethylamine (at least 2 equivalents) is used to facilitate both the initial sulfonamide formation and the subsequent intramolecular cyclization. The reaction time may also need to be extended.

-

Formation of Linear Product with Primary Amine: To favor the formation of the linear N-substituted 4-chloro-1-butanesulfonamide, use a stoichiometric amount of triethylamine (1.1-1.2 equivalents) and maintain a low reaction temperature (e.g., -20 °C to 0 °C) to disfavor the intramolecular cyclization.

-

Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the hydrolysis of this compound to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere is highly recommended.

-